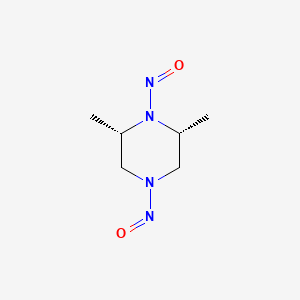
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is a chiral organic compound with two stereocenters. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two nitroso groups attached to the piperazine ring, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine typically involves the nitrosation of a suitable piperazine precursor. One common method is the reaction of 2,6-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective nitrosation at the desired positions on the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitroso groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (2R,6S)-2,6-Dimethyl-1,4-dinitropiperazine.
Reduction: Formation of (2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives.
Mecanismo De Acción
The mechanism of action of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine involves its interaction with biological molecules, such as proteins and nucleic acids. The nitroso groups can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine: A diastereomer with different stereochemistry.
(2S,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine: Another diastereomer with different stereochemistry.
(2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine: A reduced form with amino groups instead of nitroso groups.
Uniqueness
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is unique due to its specific stereochemistry and the presence of nitroso groups, which confer distinct chemical reactivity and biological properties compared to its diastereomers and other related compounds.
Propiedades
Fórmula molecular |
C6H12N4O2 |
|---|---|
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
(2S,6R)-2,6-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
JIWAGFGPBKDFQN-OLQVQODUSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1N=O)C)N=O |
SMILES canónico |
CC1CN(CC(N1N=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
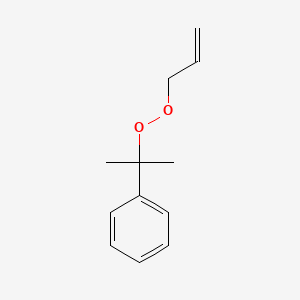
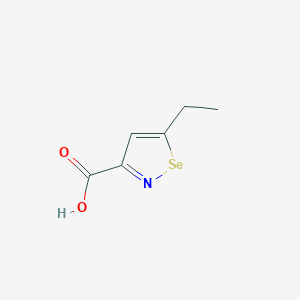
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)

![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)



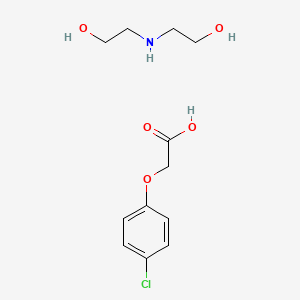
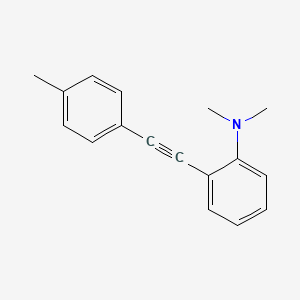
![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)

